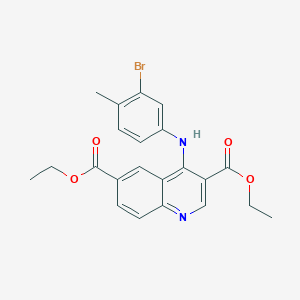![molecular formula C18H22N2O4 B11605687 N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine](/img/structure/B11605687.png)
N~2~-(furan-2-ylmethyl)-N-[4-(propan-2-yl)phenyl]asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a furan ring, an amino group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps. One common method includes the reaction of furan-2-carbaldehyde with methylamine to form the intermediate furan-2-ylmethylamine. This intermediate is then reacted with 4-isopropylphenyl isocyanate to form the carbamoyl derivative. Finally, the propanoic acid moiety is introduced through a reaction with a suitable propanoic acid derivative under acidic or basic conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Secondary amines.
Substitution: Halogenated furan derivatives.
科学的研究の応用
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- **2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(METHYL)PHENYL]CARBAMOYL}PROPANOIC ACID
- **2-{[(THIOPHEN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
- **2-{[(PYRIDIN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID
Uniqueness
2-{[(FURAN-2-YL)METHYL]AMINO}-3-{[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C18H22N2O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-(furan-2-ylmethylamino)-4-oxo-4-(4-propan-2-ylanilino)butanoic acid |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)13-5-7-14(8-6-13)20-17(21)10-16(18(22)23)19-11-15-4-3-9-24-15/h3-9,12,16,19H,10-11H2,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
OLGCDGBPUUSFOJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11605604.png)

![6-Imino-13-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11605613.png)
![(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605615.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11605620.png)
![methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605624.png)
![3-{[(4Z)-4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605632.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11605637.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
![4-[3-(4-Methylphenyl)-1-benzofuran-2-yl]butan-2-one](/img/structure/B11605648.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605659.png)
![ethyl 4-[({(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B11605680.png)
![N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11605682.png)
